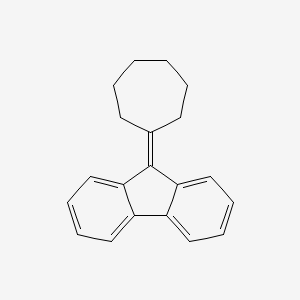![molecular formula C22H30O7 B14586804 2,3-Bis[(3,4-dimethoxyphenyl)methyl]butane-1,2,4-triol CAS No. 61521-76-4](/img/structure/B14586804.png)
2,3-Bis[(3,4-dimethoxyphenyl)methyl]butane-1,2,4-triol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Bis[(3,4-dimethoxyphenyl)methyl]butane-1,2,4-triol is an organic compound characterized by its unique structure, which includes multiple methoxy groups and a triol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Bis[(3,4-dimethoxyphenyl)methyl]butane-1,2,4-triol typically involves multi-step organic reactions. One common method includes the reaction of 3,4-dimethoxybenzyl chloride with butane-1,2,4-triol under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2,3-Bis[(3,4-dimethoxyphenyl)methyl]butane-1,2,4-triol can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form simpler alcohols or hydrocarbons.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce alcohols or hydrocarbons.
Scientific Research Applications
2,3-Bis[(3,4-dimethoxyphenyl)methyl]butane-1,2,4-triol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying biochemical pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2,3-Bis[(3,4-dimethoxyphenyl)methyl]butane-1,2,4-triol exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The methoxy groups and triol backbone allow it to form hydrogen bonds and other interactions with these targets, modulating their activity and influencing biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue with similar methoxy groups but a different backbone structure.
Mescaline: Contains methoxy groups and is structurally similar but has different biological activity.
Uniqueness
2,3-Bis[(3,4-dimethoxyphenyl)methyl]butane-1,2,4-triol is unique due to its triol backbone, which provides additional sites for chemical modification and interaction with biological targets. This makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
61521-76-4 |
|---|---|
Molecular Formula |
C22H30O7 |
Molecular Weight |
406.5 g/mol |
IUPAC Name |
2,3-bis[(3,4-dimethoxyphenyl)methyl]butane-1,2,4-triol |
InChI |
InChI=1S/C22H30O7/c1-26-18-7-5-15(10-20(18)28-3)9-17(13-23)22(25,14-24)12-16-6-8-19(27-2)21(11-16)29-4/h5-8,10-11,17,23-25H,9,12-14H2,1-4H3 |
InChI Key |
OHNQDEYTZYTHJF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(CO)C(CC2=CC(=C(C=C2)OC)OC)(CO)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-(3-Nitrophenyl)ethenyl]naphtho[1,2-D][1,3]oxazole-5-carbonitrile](/img/structure/B14586723.png)

![2-Chloro-1-(piperidin-1-yl)-2-[(1H-1,2,4-triazol-5-yl)sulfanyl]ethan-1-one](/img/structure/B14586730.png)

![6-[2-(Morpholin-4-yl)ethoxy]pyrazine-2-carbonitrile](/img/structure/B14586741.png)



![2-methoxy-10H-indolo[2,3-b][1,8]naphthyridine](/img/structure/B14586780.png)

![2-[(E)-Benzylideneamino]-4,5-dimethoxybenzoic acid](/img/structure/B14586788.png)
![(1E)-N-Hydroxy-N'-[3-(trifluoromethyl)phenyl]ethanimidamide](/img/structure/B14586794.png)

![2-Phenylthieno[2,3-b]furan-5-carbaldehyde](/img/structure/B14586800.png)
